2-Bromo-5-hydroxybenzoic acid
Overview
Description
2-Bromo-5-hydroxybenzoic acid is a chemical compound with the molecular formula C7H5BrO3 . It has an average mass of 217.017 Da and a monoisotopic mass of 215.942200 Da . It is used as a reagent in the synthesis and biological activities of some new dibenzopyranones and dibenzopyrans as estrogen receptor agonists and antagonists .
Synthesis Analysis
The synthesis of this compound involves refluxing it with aluminum chloride in chlorobenzene for 2.5 hours . After cooling, the reaction solution is transferred to ice water and extracted three times with diethyl ether .Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 5 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . The InChI key for this compound is HTCSAMJZDHWTKD-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Bromo-5-Hydroxyphenylboronic Acid serves as a reagent in the synthesis and biological activities of some new dibenzopyranones and dibenzopyrans . These compounds act as estrogen receptor agonists and antagonists, indicating potential anti-osteoporotic, anti-uterotropic, and anti-implantation activities .Physical and Chemical Properties Analysis
This compound has a molecular weight of 217.02 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved resources.Scientific Research Applications
Degradation by Pseudomonas Aeruginosa
2-Bromo-5-hydroxybenzoic acid is studied in the context of degradation by bacteria. For instance, a strain of Pseudomonas aeruginosa, designated 2-BBZA, was found to degrade various 2-halobenzoates, including this compound. This study indicates the potential of these bacteria in bioremediation and the degradation of environmental contaminants (Higson & Focht, 1990).
Herbicide Resistance in Transgenic Plants
Research has also explored the conversion of bromoxynil (a herbicide) into this compound for herbicide resistance. A bacterial detoxification gene was used in transgenic tobacco plants, demonstrating a successful approach to achieving herbicide resistance by introducing a novel catabolic detoxification gene (Stalker, McBride & Malyj, 1988).
Metabolic Pathways in Drug Studies
While specific to different but structurally related compounds, studies on the metabolic pathways of certain psychoactive drugs indicate the formation of similar compounds to this compound. These insights can be valuable in understanding the metabolic pathways and potential toxic effects of related compounds (Carmo et al., 2005).
Synthetic Approaches
Research into synthetic methods for derivatives of hydroxybenzoic acid, including those similar to this compound, provides insights into the chemical synthesis and potential applications of these compounds in various fields, such as pharmaceuticals and materials science (Cavill, 1945).
Safety and Hazards
Safety data indicates that 2-Bromo-5-hydroxybenzoic acid may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-5-hydroxybenzoic acid is the estrogen receptor . This receptor plays a crucial role in many biological processes, including the regulation of the menstrual cycle, maintenance of pregnancy, and the development of secondary sexual characteristics.
Mode of Action
This compound interacts with its targets as an agonist and antagonist . As an agonist, it binds to the estrogen receptor, mimicking the effects of natural estrogen. As an antagonist, it binds to the same receptor but blocks the effects of natural estrogen .
Biochemical Pathways
The compound affects the estrogen signaling pathway . By acting as an agonist and antagonist, it can modulate the activity of this pathway, leading to downstream effects such as changes in gene expression, cell growth, and differentiation .
Pharmacokinetics
Itssolubility in DMSO and Methanol is reported to be slight , which may impact its absorption and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are related to its modulation of the estrogen signaling pathway. It has been associated with anti-osteoporotic, anti-uterotropic, and anti-implantation activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound in an inert atmosphere at room temperature to maintain its stability. Furthermore, the compound’s efficacy may be influenced by factors such as the concentration of natural estrogen in the body and the presence of other compounds that can interact with the estrogen receptor .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-hydroxybenzoic acid interacts with various enzymes and proteins in biochemical reactions . It serves as a reagent in the synthesis of dibenzopyranones and dibenzopyrans, which are known to act as estrogen receptor agonists and antagonists . The nature of these interactions is complex and involves multiple biochemical pathways.
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It serves as a reagent in the synthesis of dibenzopyranones and dibenzopyrans, which can interact with estrogen receptors, thereby influencing gene expression .
Metabolic Pathways
It is known to be involved in the synthesis of dibenzopyranones and dibenzopyrans
Properties
IUPAC Name |
2-bromo-5-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCSAMJZDHWTKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482339 | |
Record name | 2-Bromo-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58380-11-3 | |
Record name | 2-Bromo-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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